Linoleic acid sodium salt

Catalog No.
S1538258
CAS No.
822-17-3
M.F
C18H32O2.Na
C18H32NaO2
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic acid sodium salt

CAS Number

822-17-3

Product Name

Linoleic acid sodium salt

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C18H32O2.Na
C18H32NaO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

XDGBPYHYBRCREM-NBTZWHCOSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

Telfairic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na]

The exact mass of the compound Sodium linoleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Linoleic acid sodium salt is the sodium salt of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its amphiphilic molecular structure, featuring a hydrophilic carboxylate head and a long hydrophobic hydrocarbon chain with two cis double bonds, makes it an effective anionic surfactant and emulsifier. This structure allows it to reduce surface and interfacial tension, making it a key component in cosmetics, pharmaceuticals, and specialized industrial formulations where the stabilization of oil-in-water emulsions is required.

Substituting linoleic acid sodium salt with seemingly similar compounds like saturated fatty acid salts (e.g., sodium stearate) or its free acid form introduces significant performance trade-offs. The two cis double bonds in the linoleate chain create a kinked structure, which prevents the tight molecular packing characteristic of saturated analogs like sodium stearate. This structural difference profoundly impacts critical process parameters such as solubility, Krafft temperature (the minimum temperature for micelle formation), and emulsifying behavior. The free acid form, linoleic acid, is poorly soluble in aqueous media, requiring complexation with carriers like albumin or dissolution in organic solvents for use in cell culture and other aqueous systems, a handling limitation the sodium salt overcomes.

Superior Aqueous Solubility at Room Temperature Compared to Saturated Analogs

Linoleic acid sodium salt exhibits significantly higher aqueous solubility at room and near-room temperatures compared to its saturated C18 counterpart, sodium stearate. While sodium oleate and some potassium salts are soluble at room temperature, sodium stearate requires heating to 75-80°C to dissolve freely. This property is defined by the Krafft point, the temperature below which surfactant solubility is drastically reduced. The Krafft point for sodium stearate is approximately 79°C, whereas unsaturated soaps like sodium linoleate are soluble at much lower temperatures, enabling cold-process formulations.

Evidence DimensionAqueous Solubility / Krafft Point
Target Compound DataSoluble at room temperature (low Krafft point)
Comparator Or BaselineSodium Stearate: Requires 75-80°C for free dissolution; Krafft Point ~79°C.
Quantified DifferenceEnables dissolution at room temperature vs. requiring heating to >75°C.
ConditionsAqueous solution.

This allows for energy-efficient, cold-process formulations, avoiding thermal degradation of other sensitive components and simplifying manufacturing workflows.

Enhanced Surfactant Efficiency: Lower Critical Micelle Concentration (CMC) than Sodium Oleate

The critical micelle concentration (CMC) is the minimum concentration at which a surfactant forms micelles and begins to effectively lower surface tension. In a study comparing aqueous mixtures, it was observed that sodium linoleate exhibits a lower CMC than sodium oleate, its monounsaturated counterpart. While specific values vary with conditions, this indicates that sodium linoleate achieves maximum surface activity at a lower concentration, representing greater efficiency as a surfactant. For context, typical CMC values for C18 fatty acid salts are in the low millimolar range.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataLower CMC than sodium oleate.
Comparator Or BaselineSodium Oleate: Higher CMC.
Quantified DifferenceQualitatively lower; achieves micellization at a lower concentration.
ConditionsAqueous solution at 298.15 K.

A lower CMC means less material is required to achieve desired emulsifying or cleansing performance, potentially reducing formulation costs and minimizing the total concentration of additives.

Distinct Handling and Solubility Profile from Free Acid Form for Aqueous System Compatibility

The free acid, linoleic acid, is poorly soluble in aqueous cell culture media and is prone to peroxidation. To overcome this, it typically requires complexation with a carrier like fatty-acid-free bovine serum albumin (BSA) or initial dissolution in an organic solvent like ethanol. The sodium salt form provides a direct route to aqueous solubility, simplifying media preparation and reducing the need for organic solvents or animal-derived carriers. While a 1:1 ethanol:PBS solution of the sodium salt has a solubility of approximately 0.5 mg/mL, this is achieved without the complex handling steps required for the free acid.

Evidence DimensionAqueous System Handling
Target Compound DataDirectly water-soluble, simplifying formulation.
Comparator Or BaselineLinoleic Acid (Free Acid): Poorly water-soluble; requires organic solvents or BSA complexation for use in aqueous media.
Quantified DifferenceEliminates the need for co-solvents or carrier proteins during initial preparation of aqueous solutions.
ConditionsPreparation of cell culture media or other aqueous biochemical buffers.

For applications in cell culture or bioprocessing, using the sodium salt simplifies media formulation, improves reproducibility, and eliminates potential cytotoxicity or confounding effects from organic solvents or carrier proteins.

Formulation of High-Performance, Cold-Process Emulsions and Cleansers

The compound's low Krafft point makes it directly suitable for manufacturing processes that avoid heat, protecting thermally sensitive active ingredients. Its superior efficiency, evidenced by a lower CMC compared to sodium oleate, allows for the creation of stable emulsions and effective cleansers with lower total surfactant concentrations.

Development of Serum-Free or Chemically-Defined Cell Culture Media

As a readily water-soluble source of the essential fatty acid linoleic acid, the sodium salt is an ideal supplement for serum-free media. Its use bypasses the handling challenges and potential toxicity associated with delivering the free acid form using ethanol or BSA, leading to more consistent and defined culture conditions.

Precursor for Nanoparticle Synthesis and Stabilization

Used as a capping agent or stabilizer in the synthesis of lipid-based or solid lipid nanoparticles (SLNs). The specific geometry and electronic properties of the polyunsaturated linoleate chain, compared to saturated or monounsaturated analogs, can influence nanoparticle size, stability, and drug encapsulation efficiency.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.22999954 g/mol

Monoisotopic Mass

303.22999954 g/mol

Heavy Atom Count

21

UNII

872C9A1W9I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

822-17-3

Wikipedia

Sodium linoleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Surfactant

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1.Soyland, E.,Fund, J.,Rajka, G., et al. Effect of dietary supplementation with very-long-chain n-3 fatty acids in patients with psoriasis. N. Engl. J. Med. 328, 1812-1816 (1993).

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